molecular formula C18H10O B14334732 Pyreno(2,1-b)furan CAS No. 96918-24-0

Pyreno(2,1-b)furan

Cat. No.: B14334732
CAS No.: 96918-24-0
M. Wt: 242.3 g/mol
InChI Key: ZBQZFRCGVXEYCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyreno(2,1-b)furan can be synthesized through a one-pot synthesis method. The process involves a Sonogashira coupling reaction between 1,3,6,8-tetrabromo-2-hydroxypyrene and various phenyl acetylene derivatives, followed by in-situ formation of the furan ring . The reaction is typically catalyzed by palladium and requires specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the one-pot synthesis approach provides a scalable and efficient route for producing this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyreno(2,1-b)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can exhibit altered photophysical properties and enhanced reactivity .

Mechanism of Action

The mechanism by which pyreno(2,1-b)furan exerts its effects is primarily through its photophysical properties. The compound exhibits strong π-π stacking interactions, leading to intense fluorescence and two-photon absorption. These properties are regulated by the electronic effects of substituents on the pyrene moiety, which influence the compound’s absorption and emission characteristics .

Comparison with Similar Compounds

Comparison: Pyreno(2,1-b)furan is unique due to its incorporation of a furan ring, which imparts distinct photophysical properties compared to its thiophene and pyridine analogs. The furan ring enhances the compound’s fluorescence and two-photon absorption capabilities, making it particularly valuable for applications in bioimaging and optoelectronics .

Properties

CAS No.

96918-24-0

Molecular Formula

C18H10O

Molecular Weight

242.3 g/mol

IUPAC Name

5-oxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene

InChI

InChI=1S/C18H10O/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H

InChI Key

ZBQZFRCGVXEYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CO5)C=C2

Origin of Product

United States

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